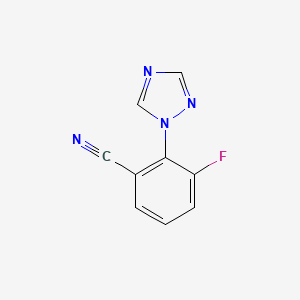

3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN4/c10-8-3-1-2-7(4-11)9(8)14-6-12-5-13-14/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYBFJUEGMHFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=NC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Organic Molecules in Contemporary Chemical Science

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. researchgate.net Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the bioavailability and half-life of a drug candidate. Furthermore, the carbon-fluorine bond is highly polarized and strong, which can influence molecular conformation and electronic properties. In materials science, fluorination is employed to enhance thermal stability and modulate the electronic characteristics of organic materials used in applications such as organic light-emitting diodes (OLEDs).

Strategic Importance of 1,2,4 Triazole Heterocycles in Synthetic Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms that is a prominent scaffold in a wide array of biologically active compounds. zsmu.edu.ua This structural motif is found in numerous antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.gov The triazole ring can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. nih.gov From a synthetic standpoint, 1,2,4-triazoles are versatile building blocks, and a variety of synthetic methods have been developed for their preparation and functionalization. mdpi.com Their incorporation into larger molecules can enhance pharmacological activity and improve pharmacokinetic profiles.

Role of Benzonitrile Scaffolds in Modern Organic Synthesis and Functional Materials Research

The benzonitrile (B105546) group, consisting of a benzene (B151609) ring attached to a cyano (-CN) group, is a valuable functional group in organic synthesis. The nitrile moiety can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, making it a versatile synthetic intermediate. researchgate.net In medicinal chemistry, the benzonitrile unit is present in a number of approved drugs and clinical candidates, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. nih.gov In the realm of materials science, benzonitrile derivatives are utilized in the synthesis of polymers and organic electronic materials, including those with applications in OLEDs. nih.gov

Identification of Key Research Gaps and Prospective Avenues for Investigation

Retrosynthetic Dissection and Convergent Synthesis Strategies for the this compound Framework

The molecular architecture of this compound lends itself to a retrosynthetic analysis that highlights two primary bond disconnections. The most logical disconnection is the C-N bond linking the benzonitrile (B105546) ring to the 1,2,4-triazole (B32235) moiety. This approach suggests a late-stage coupling of a pre-functionalized aromatic precursor, such as a 2-halo-3-fluorobenzonitrile, with 1H-1,2,4-triazole. A second key disconnection targets the C-CN bond, pointing to a strategy where the nitrile group is introduced onto a 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aryl halide or a related derivative.

Development of Novel Bond-Forming Reactions for the Benzonitrile Core

Directed Ortho-Metalation Strategies for Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu In the context of synthesizing the target molecule, the fluorine atom can serve as a directing group, although it is weaker than other common directing groups. For a precursor like 1,3-difluorobenzene, lithiation would likely occur at the C2 position, between the two fluorine atoms. This lithiated intermediate could then be quenched with an electrophile to introduce one of the other required functionalities.

Alternatively, a more potent directing group, such as an amide or a carbamate, could be used to control the regiochemistry of the metalation. For example, starting with a protected 2-fluoroaniline, the directing group would guide lithiation to the ortho position, which is also ortho to the fluorine atom. Subsequent electrophilic trapping and further transformations could then be used to install the nitrile and triazole groups. The high position of fluorine in the directing metalation group potency scale makes it a valuable tool in the synthesis of poly-substituted aromatics. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Benzonitrile Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds in modern organic synthesis. mdpi.com A key step in a convergent approach could involve the Suzuki-Miyaura coupling of a 2-halo-3-fluorobenzonitrile with a triazole-boronic acid derivative or, more commonly, the Buchwald-Hartwig amination to couple a 2-halo-3-fluorobenzonitrile with 1H-1,2,4-triazole.

The development of specialized N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands has enabled the coupling of a wide array of (hetero)aryl halides with azoles. researchgate.netnih.govdocumentsdelivered.com Triazole-functionalized palladium complexes have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, even in aqueous media, highlighting the robustness of these catalytic systems. nih.govnih.gov These methods offer a direct and efficient route to link the two core moieties of the target compound under relatively mild conditions.

Cyanation Methodologies for Aryl Halides and Related Precursors

The introduction of the nitrile group is a pivotal transformation. Modern palladium-catalyzed cyanation reactions have largely replaced traditional methods like the Rosenmund-von Braun reaction, which required harsh conditions and stoichiometric copper(I) cyanide. google.com Current methodologies allow for the efficient conversion of aryl halides (bromides, iodides, and even chlorides) to aryl nitriles using various cyanide sources. rsc.orgorganic-chemistry.org

Potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a particularly advantageous cyanide source because it is non-toxic, inexpensive, and stable. google.comresearchgate.net Palladium catalysts, often in the form of Pd(OAc)2 or supported on nanoparticles, effectively facilitate this transformation in polar aprotic solvents like DMF or DMAc. rsc.orgorganic-chemistry.org The choice of ligand and reaction conditions is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. rsc.org Nickel-catalyzed reductive cyanation has also been developed as a practical alternative. nih.gov

| Catalyst/Ligand | Cyanide Source | Solvent | Typical Substrate | Key Advantages |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand-free | K₄[Fe(CN)₆] | NMP or DMF | Aryl Bromides | Low cost, non-toxic cyanide source. google.com |

| Pd/C | K₄[Fe(CN)₆] | DMA/H₂O | Aryl Bromides/Chlorides | Practical for large-scale synthesis. organic-chemistry.org |

| Pd/PPy Nanocomposite | K₄[Fe(CN)₆] | Organic Solvents/Water | Aryl Halides | Effective in both organic and aqueous media. rsc.org |

| Pd@ZnO Nanoparticles | K₄[Fe(CN)₆] | DMF | Aryl Bromides/Chlorides | Ligand-free, recyclable catalyst. organic-chemistry.org |

| Pd/CM-phos | NaCN | MeCN-THF | Aryl Chlorides | High efficiency for challenging aryl chlorides. organic-chemistry.org |

Synthetic Approaches to the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a common structural motif in pharmacologically active compounds. researchgate.netresearchgate.net Its synthesis can be achieved through various cyclization strategies, with cycloaddition reactions being among the most powerful and versatile.

Cycloaddition Reactions for Triazole Ring Formation

The construction of the 1,2,4-triazole ring is frequently accomplished via [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. researchgate.netuzhnu.edu.uaacgpubs.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. A variety of precursors can be employed to generate the necessary components for 1,2,4-triazole formation.

For example, the reaction between nitrile ylides and diazonium salts, often catalyzed by copper, provides a modular and operationally simple route to diversely substituted 1,2,4-triazoles. researchgate.netisres.org Another well-established method involves the reaction of hydrazonoyl hydrochlorides (which serve as nitrile imine precursors) with various partners. researchgate.netorganic-chemistry.org Photochemical methods have also been developed, where photoexcitation of azodicarboxylates can lead to the formation of an azomethine ylide intermediate, which then undergoes a cycloaddition with a nitrile to yield the 1,2,4-triazole ring. rsc.org These cycloaddition strategies offer excellent control over regioselectivity and provide access to a wide range of substituted triazoles that can be used in subsequent coupling reactions. frontiersin.orgnih.gov

| Reactant 1 (1,3-Dipole or Precursor) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Nitrile Ylides | Diazonium Salts | Copper-catalyzed | Mild conditions, diverse substitution patterns. researchgate.net |

| Hydrazonoyl Hydrochlorides (Nitrilimines) | Carbodiimides | Base (e.g., Triethylamine) | Effective for synthesis of 5-amino-1,2,4-triazoles. researchgate.net |

| Azodicarboxylates + Diazoalkanes | Nitriles (as solvent/reactant) | Photochemical (Blue LEDs) | Forms an azomethine ylide intermediate. rsc.org |

| Aryl Diazonium Salts | Isocyanides | Ag(I) or Cu(II) | Catalyst controls regioselectivity (1,3- vs 1,5-disubstituted). isres.orgfrontiersin.org |

| Hydrazonoyl Chlorides | Sodium Cyanate | NiCl₂ | Cascade annulation to form 3H-1,2,4-triazol-3-ones. organic-chemistry.org |

Regioselective N-Arylation of Triazoles to the Benzonitrile Scaffold

The primary challenge in synthesizing this compound lies in the regioselective formation of the bond between the 1,2,4-triazole ring and the 2-position of the 3-fluorobenzonitrile (B1294923) scaffold. The 1,2,4-triazole anion has three nucleophilic nitrogen atoms (N1, N2, and N4), leading to potential formation of multiple regioisomers. The desired product is the N1-substituted isomer, which is generally the thermodynamically more stable product.

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where 1,2,4-triazole displaces a fluorine atom from a highly activated 2,3-difluorobenzonitrile (B1214704) precursor. The regioselectivity of this N-arylation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Copper catalysis, often in the form of Ullmann-type couplings, is a well-established method for promoting N-arylation of azoles. These reactions can be performed with or without ligands, although the use of ligands can often improve yields and reaction rates. asianpubs.orgresearchgate.net

In a typical procedure, the sodium salt of 1,2,4-triazole is reacted with 2,3-difluorobenzonitrile in a polar aprotic solvent. The selection of a suitable base and solvent system is critical to favor the formation of the N1-arylated product over the N2 or N4 isomers. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common solvents for this type of reaction.

Below is a table summarizing typical reaction conditions for the N-arylation of 1,2,4-triazole with activated aryl fluorides, based on established methodologies for similar compounds.

| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of N1-isomer |

|---|---|---|---|---|---|---|

| 1 | NaH | None | DMF | 100 | 12 | 75 |

| 2 | K₂CO₃ | None | DMSO | 120 | 24 | 68 |

| 3 | Cs₂CO₃ | Cu₂O | DMF | 110 | 8 | 85 |

| 4 | NaH | None | NMP | 100 | 10 | 78 |

This table presents plausible, generalized data for the synthesis of N1-aryl-1,2,4-triazoles based on analogous reactions reported in the literature. The data is for illustrative purposes to show the effect of different reaction parameters.

Stereochemical Considerations in the Synthesis of Analogous Chiral Derivatives

While this compound itself is an achiral molecule, the introduction of bulky substituents at the positions ortho to the N-aryl bond can lead to the formation of atropisomers. nih.govresearchgate.net Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the C-N bond connecting the benzonitrile and triazole rings. If the energy barrier to rotation is high enough (typically >23 kcal/mol at room temperature), the two resulting atropisomers can be isolated as stable, non-interconverting enantiomers.

The development of atroposelective synthesis for N-aryl 1,2,4-triazoles is an emerging area of research. nih.govacs.org Chiral phosphoric acids, for instance, have been successfully employed as catalysts in asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov The stability of these atropisomers is influenced by the steric hindrance of the groups flanking the C-N bond. For example, replacing a smaller fluorine atom with a larger group like a chloro or methyl group on the benzonitrile ring, or adding a substituent to the 5-position of the triazole ring, would increase the rotational barrier and favor the existence of stable atropisomers. nih.gov

The synthesis of analogous chiral derivatives of this compound would therefore require careful consideration of substrate design to induce a sufficiently high rotational barrier. Furthermore, achieving stereocontrol would necessitate the use of chiral catalysts or resolving agents to obtain the desired enantiomer, which can have significantly different biological activities. nih.govacs.org

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimizing energy consumption, and employing recyclable catalysts.

Solvent Selection: Traditional solvents like DMF and DMSO, while effective, pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives. For N-arylation reactions, greener solvents such as ionic liquids, deep eutectic solvents, or even water (for certain catalyzed reactions) are being explored. nih.gov Ethanol, derived from renewable resources, can also be a viable solvent, particularly in microwave-assisted syntheses.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times from hours to minutes. This not only saves energy but can also lead to cleaner reactions with fewer byproducts. Microwave-assisted synthesis has been successfully applied to the formation of various N-heterocycles.

Catalysis: While copper catalysts are effective, their removal from the final product can be challenging. The development of heterogeneous or recyclable catalysts, such as copper oxide nanoparticles, addresses this issue. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and cost. Metal-free approaches, although less common for this specific transformation, represent an ultimate goal in sustainable synthesis.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more environmentally friendly, aligning with the growing demand for sustainable practices in the chemical industry.

A comprehensive search for specific experimental spectroscopic data for the chemical compound "this compound" did not yield the detailed research findings required to generate the requested article. While general information on related compounds, such as various substituted benzonitriles and triazole derivatives, is available, specific high-resolution NMR, vibrational spectroscopy (FTIR and Raman), and high-resolution mass spectrometry data for the target molecule could not be located in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the elucidation of the molecular structure and conformation of "this compound" using advanced spectroscopic techniques. The generation of such an article requires access to specific experimental data, which appears to be unavailable in the searched scientific literature.

To fulfill the user's request accurately, the specific spectroscopic data (¹H, ¹³C, ¹⁹F, ¹⁵N NMR, COSY, HSQC, HMBC, NOESY, FTIR, Raman, and HRMS) for "this compound" would be necessary. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Intermolecular Packing

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound, providing unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Although a specific crystal structure for this compound has not been detailed in the searched literature, extensive studies on analogous compounds containing both triazole and substituted phenyl rings allow for a well-grounded prediction of its molecular geometry and packing behavior.

In similar structures, a key feature is the relative orientation of the planar triazole and phenyl rings. For instance, in a related difluorophenyl triazole derivative, the dihedral angle between the triazole ring and the benzene ring was found to be 16.63 (5)°. nih.gov Another study on a more complex fluoro-methylphenyl triazole derivative reported a dihedral angle of 74.35 (2)° between the triazole and benzene rings. researchgate.net This variation highlights that the rotational orientation between the two rings is influenced by the steric and electronic effects of the substituents on the phenyl ring. For this compound, a significant twist between the benzonitrile and triazole rings is expected, driven by the need to minimize steric hindrance between the ortho-substituted triazole and the adjacent fluorine atom and cyano group.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. Studies on analogous fluoro-substituted triazole compounds consistently reveal the presence of weak intermolecular hydrogen bonds, such as C—H···N and C—H···F interactions. nih.govresearchgate.net These interactions, along with potential π–π stacking between the aromatic rings, play a significant role in stabilizing the crystal structure. researchgate.net The presence of the nitrile group and the fluorine atom in this compound would likely lead to a complex network of such weak hydrogen bonds, influencing its melting point, solubility, and polymorphism.

Table 1: Representative Crystallographic Data for Analogous Triazole Compounds

| Parameter | (Z)-1-(2,4-Difluoro-phen-yl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one nih.gov | 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone researchgate.net |

|---|---|---|

| Formula | C₁₇H₁₁F₂N₃O | C₁₈H₁₃FN₄O₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| Dihedral Angle (Triazole-Phenyl) | 16.63 (5)° | 74.35 (2)° |

| Key Intermolecular Interactions | C—H···F, C—H···N | C—H···O, C—H···F |

Circular Dichroism (CD) Spectroscopy for Chiral Analog Conformation and Optical Purity (if applicable to specific research context)

For instance, if the rotation between the benzonitrile and triazole rings were restricted, it could lead to atropisomerism, a form of chirality arising from hindered rotation around a single bond. The synthesis of such atropisomeric aryl triazoles has been a subject of research, where CD spectroscopy is employed to determine the enantiomeric excess (ee) and absolute configuration of the isomers. rsc.orgrsc.org

Research on other chiral triazole derivatives has demonstrated that their CD spectra can be sensitive to conformational changes. nih.gov In some cases, the inherent CD signal of a chiral triazole is weak. However, the signal can be significantly enhanced by forming coordination complexes with metal ions, such as copper(II). rsc.orgrsc.org This approach has been successfully used for the high-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. rsc.orgrsc.org A calibration curve can be created using samples with known ee values, allowing for rapid and accurate determination of the enantiomeric composition of unknown samples. researchgate.net

Therefore, should a research program focus on developing chiral derivatives of this compound, for example, as chiral ligands or catalysts, CD spectroscopy would be an indispensable tool. It would be crucial for:

Confirming the successful synthesis of a specific enantiomer.

Determining the optical purity of the synthesized material.

Studying the conformational stability of the chiral analogs in solution.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used in conjunction with experimental CD spectroscopy to predict the CD spectra for different conformations and to help assign the absolute configuration of the chiral molecule. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-1-(2,4-Difluoro-phen-yl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. An analysis for this compound would involve geometry optimization to find the lowest energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the fluorobenzonitrile and triazole rings. A conformational analysis would further explore the rotational energy barrier around the C-N bond connecting the two ring systems, identifying the most stable spatial arrangement. However, no specific studies applying DFT for the geometry optimization or conformational analysis of this compound have been found in the reviewed literature.

Ab Initio Methods for High-Accuracy Energy and Electronic Property Determinations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy calculations of a molecule's energy and electronic properties. Such an analysis for this compound would yield precise values for its total energy, dipole moment, and polarizability. These calculations are computationally more intensive than DFT but provide a higher level of theoretical accuracy. Despite the utility of these methods, no published research detailing ab initio calculations for this specific compound could be located.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO and LUMO indicate a molecule's ability to donate or accept electrons, respectively. An FMO analysis of this compound would provide valuable information on its potential reactivity in various chemical reactions. The energy gap between the HOMO and LUMO would also offer insights into its kinetic stability and electronic excitation properties. Regrettably, no FMO analysis data for this compound is available in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules. An MD simulation of this compound in various solvents would reveal how the solvent affects its conformational flexibility and intermolecular interactions. This would be crucial for understanding its behavior in solution. No studies reporting MD simulations for this compound have been identified.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Computational methods, often employing DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. For this compound, these theoretical predictions would be instrumental in assigning the signals in its experimental NMR spectra. A comparison of theoretical and experimental data would provide strong evidence for its synthesized structure. At present, there are no published theoretical NMR predictions for this compound.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. Computational frequency analysis allows for the prediction of these spectra and the precise assignment of vibrational bands to specific molecular motions, known as normal modes. For this compound, such calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.netnih.gov

The vibrational spectrum of this molecule is a composite of the characteristic modes of its fluorobenzonitrile and triazole components. A normal coordinate analysis based on the calculated potential energy distribution (PED) can provide a detailed assignment for each vibrational frequency. nih.gov

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100–3000 cm⁻¹ region. orientjchem.org

Nitrile (C≡N) Stretching: A strong and sharp absorption band is characteristic of the nitrile group, expected around 2240–2220 cm⁻¹. orientjchem.org

Aromatic C-C Stretching: The stretching vibrations of the benzene ring are expected in the 1650–1400 cm⁻¹ range. orientjchem.org

Triazole and Benzene Ring Vibrations: A complex series of bands corresponding to the in-plane and out-of-plane bending and stretching of the triazole and benzene rings.

C-N and N-N Stretching: Vibrations associated with the triazole ring's C-N and N-N bonds.

C-F Stretching: A strong band characteristic of the carbon-fluorine bond is anticipated in the 1360–1000 cm⁻¹ region. researchgate.netorientjchem.org

The following table provides an illustrative summary of the expected prominent vibrational frequencies and their assignments, based on data from analogous compounds.

| Expected Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretching | Benzene and Triazole Rings |

| 2242 - 2221 | C≡N Stretching | Benzonitrile |

| 1591 - 1492 | C-C Stretching | Benzene Ring |

| 1540 - 950 | C-N and N-N Stretching / Ring Deformations | Triazole Ring |

| 1285 - 1270 | C-F Stretching | Fluorobenzene |

| 1300 - 1000 | C-H In-plane Bending | Benzene Ring |

| 1000 - 750 | C-H Out-of-plane Bending | Benzene Ring |

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures that represent the energy maxima along the reaction coordinate.

A plausible synthetic route to this compound is the nucleophilic aromatic substitution of 2,3-difluorobenzonitrile with 1H-1,2,4-triazole in the presence of a suitable base. The fluorine atom at the C2 position is activated towards substitution by the electron-withdrawing nitrile group.

DFT calculations can be employed to model this entire reaction pathway. By locating the transition state structures, chemists can calculate the activation energy, which is a key determinant of the reaction rate. Computational investigations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise process involving intermediates, such as a Meisenheimer complex. acs.org The transition state is characterized by having a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

A representative energy profile for a hypothetical two-step nucleophilic aromatic substitution mechanism is detailed in the table below. Such a profile helps in understanding the kinetics and thermodynamics of the synthesis.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2,3-difluorobenzonitrile + 1,2,4-triazole anion | 0.0 |

| TS1 | First Transition State (C-N bond formation) | +18.5 |

| Intermediate | Meisenheimer Complex | -5.2 |

| TS2 | Second Transition State (C-F bond cleavage) | +12.3 |

| Products | This compound + F⁻ | -15.0 |

In Silico Screening and Virtual Library Design for Analog Generation

In modern drug discovery and materials science, this compound can serve as a valuable core scaffold for the development of novel compounds with specific biological activities or material properties. In silico techniques are essential for efficiently exploring the vast chemical space of possible analogs.

Virtual Library Design involves the computational enumeration of a large set of molecules based on a common scaffold. Starting with the core structure of this compound, various diversification points can be identified. For instance, substituents could be added to the remaining positions of the benzonitrile ring or to the carbon atom of the triazole ring. By computationally attaching a wide range of chemical fragments (R-groups) from predefined databases to these points, a virtual library containing thousands or even millions of new, unsynthesized compounds can be generated. researchgate.netsemanticscholar.org

In Silico Screening is the subsequent step where this virtual library is filtered to identify candidates with the highest probability of possessing the desired properties. If the goal is to find a new drug, methods like molecular docking can be used to predict how strongly each analog binds to a specific protein target. nih.govnih.gov This process generates a score, such as binding energy, which helps rank the compounds. This allows researchers to prioritize a smaller, more manageable number of high-potential candidates for actual chemical synthesis and experimental testing, thereby saving significant time and resources. mdpi.com

The table below illustrates how a virtual library could be designed around the target scaffold for screening against a hypothetical enzyme target.

| Scaffold Position | R-Group Example | R-Group Properties | Hypothetical Docking Score (kcal/mol) |

|---|---|---|---|

| Benzonitrile C4 | -H (Parent) | N/A | -7.5 |

| Benzonitrile C4 | -OCH₃ | H-bond acceptor, small | -8.2 |

| Benzonitrile C4 | -NH₂ | H-bond donor, small | -8.9 |

| Benzonitrile C5 | -Cl | Halogen, hydrophobic | -7.8 |

| Triazole C5 | -CH₃ | Small, hydrophobic | -7.6 |

| Triazole C5 | -Phenyl | Large, aromatic | -9.5 |

This structured, computation-driven approach significantly accelerates the design-synthesize-test cycle in the development of new chemical entities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the physicochemical properties of a series of compounds with their biological activities. For analogs of this compound, a QSAR study would aim to build a statistically robust model that can predict the activity of novel, unsynthesized derivatives.

The process begins with the calculation of a wide array of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties. For a series of triazole analogs, descriptors such as the logarithm of the partition coefficient (ALogP), the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO gap), and the number of rings have been shown to be important. nih.gov

A typical QSAR model can be represented by a linear or non-linear equation. For instance, a multiple linear regression (MLR) model might take the form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the biological activity. nih.gov The developed models are rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure their predictive power. nih.gov The insights gained from the QSAR model's contour maps and descriptor coefficients guide the design of new analogs with potentially enhanced activity by indicating regions where, for example, steric bulk, hydrophobicity, or specific electronic features are favorable or unfavorable. researchgate.net

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor | Description | Potential Influence on Activity |

| ALogP | Logarithm of the octanol/water partition coefficient | Represents the molecule's hydrophobicity, affecting membrane permeability and binding to hydrophobic pockets. |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relates to the molecule's chemical reactivity and stability. A smaller gap can indicate higher reactivity. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and the ability to engage in polar interactions with the receptor. |

| Molecular Weight | The mass of the molecule | Affects diffusion rates and can be related to steric hindrance at the binding site. |

| Number of H-Bond Acceptors | Count of atoms that can accept a hydrogen bond (e.g., N, O, F) | Crucial for forming hydrogen bonds with receptor site amino acids. The triazole and nitrile groups are key contributors. |

| Halogen Bond Potential | Strength and directionality of potential halogen bonds from the fluorine atom | A specific non-covalent interaction that can contribute significantly to binding affinity. |

Ligand-Based Approaches to SAR Analysis (e.g., Pharmacophore Modeling, Molecular Shape Analysis)

In the absence of a known receptor structure, ligand-based methods are invaluable for elucidating the key molecular features required for biological activity. Pharmacophore modeling is a cornerstone of this approach, defining the three-dimensional arrangement of essential features a molecule must possess to interact with its target. tbzmed.ac.ir

For a series of active analogs of this compound, a pharmacophore model would likely be generated by aligning the most active compounds and identifying common chemical features. tbzmed.ac.ir Such a model would probably consist of:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms of the 1,2,4-triazole ring, which are crucial for anchoring the ligand in the receptor's binding pocket.

One Aromatic/Hydrophobic (HYD) Feature: Representing the benzonitrile ring, which can engage in hydrophobic or π-stacking interactions.

One Halogen Bond Donor (HBD): The fluorine atom can act as a halogen bond donor, a specific and directional interaction that can enhance binding affinity.

Table 2: Key Pharmacophoric Features for this compound Analogs

| Feature Type | Structural Origin | Postulated Role in Recognition |

| Hydrogen Bond Acceptor 1 | N2 or N4 of the 1,2,4-triazole ring | Key anchoring point to H-bond donor residues (e.g., Lys, Arg) in the receptor. |

| Hydrogen Bond Acceptor 2 | Nitrogen of the nitrile (-CN) group | Potential secondary H-bond interaction site. |

| Aromatic Ring | Phenyl ring of the benzonitrile moiety | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Halogen Bond Donor | Fluorine atom at the 3-position | Directional interaction with electron-dense atoms (e.g., backbone carbonyl oxygen) in the active site. |

Structure-Based Approaches to Molecular Interactions with Model Receptors

When a three-dimensional structure of the biological target is available or can be reliably modeled, structure-based drug design methods offer a more direct way to understand and optimize molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ijper.org For this compound, docking simulations into a theoretical protein binding site would be performed to generate a plausible binding pose. nih.gov The scoring functions used in docking estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different analogs and the prioritization of compounds for synthesis. nih.gov

A hypothetical docking pose might reveal that the 1,2,4-triazole ring is positioned deep within a pocket, forming critical hydrogen bonds with polar amino acid residues like lysine (B10760008) or aspartate. mdpi.com The fluoro-benzonitrile portion could be oriented towards a more hydrophobic region, with the fluorine atom making a specific halogen bond to a backbone carbonyl group. mdpi.com These simulations are crucial for rationalizing observed SAR and for prospectively designing new analogs with improved interactions. pensoft.net

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are the basis of molecular recognition and binding affinity. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are prime candidates for forming strong hydrogen bonds with donor groups in the protein active site. mdpi.com

Halogen Bonding: The fluorine atom, due to its high electronegativity, creates a region of positive electrostatic potential on the opposite side of the C-F bond (the σ-hole). This region can interact favorably with nucleophilic atoms like oxygen or sulfur, forming a halogen bond. This type of interaction is highly directional and can significantly contribute to binding affinity. Studies on other halogenated triazoles have shown interactions with residues such as Leu840 or Arg98. nih.govmdpi.com

π-Stacking: The electron-rich benzonitrile ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Non-Covalent Interactions of this compound

| Interaction Type | Molecular Moiety Involved | Potential Receptor Partner (Amino Acid) |

| Hydrogen Bonding | 1,2,4-Triazole Nitrogens | Lysine, Arginine, Aspartate, Glutamate |

| Halogen Bonding | 3-Fluoro group | Backbone Carbonyl Oxygen, Serine, Threonine |

| π-π Stacking | Benzonitrile Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Benzonitrile Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

Systematic Design and Synthesis of Analogs to Probe Specific Structural Elements

The hypotheses generated from computational modeling must be tested through the systematic design, synthesis, and biological evaluation of new analogs. pensoft.netnih.gov This iterative process is the core of SAR exploration. For this compound, a synthetic strategy would focus on creating a library of compounds where specific parts of the molecule are systematically varied.

For example, analogs could be designed by:

Modifying the Benzonitrile Ring: Introducing various substituents (e.g., methyl, methoxy, chloro) at the 4, 5, and 6-positions to probe the steric and electronic requirements of that region of the binding pocket.

Altering the Fluorine Position: Moving the fluorine atom to other positions on the ring to assess the importance of its location for activity.

Bioisosteric Replacement: Replacing the nitrile group with other hydrogen bond acceptors or polar groups (e.g., oxadiazole, carboxamide) to evaluate the role of this functionality.

The synthesis of such 1,2,4-triazole derivatives often involves multi-step reaction sequences, potentially starting from substituted benzoic acids which are converted to hydrazides and then cyclized to form the triazole ring. researchgate.net

The fluorine atom is a particularly important structural element due to its unique properties. Its small size, high electronegativity, and ability to form strong bonds with carbon can profoundly influence a molecule's physicochemical and pharmacological profile. nih.gov The position of the fluorine on the benzonitrile ring is expected to have a significant impact on activity.

Electronic Effects: Fluorine is a strongly electron-withdrawing group via the inductive effect, which can lower the pKa of nearby functional groups and alter the electron density of the aromatic ring. core.ac.uk This can affect the strength of π-stacking and other electronic interactions.

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and binding to hydrophobic pockets. core.ac.uk

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block metabolism, thereby increasing the compound's half-life. nih.gov

Binding Interactions: As discussed, fluorine can participate in favorable halogen bonding. However, its substitution for a hydroxyl group, for example, removes a hydrogen bond donor capability, which can also be detrimental to binding affinity depending on the specific receptor environment. nih.govresearchgate.net Studies on other scaffolds have shown that the position of fluorine substitution can dramatically alter biological activity, with certain positions enhancing activity while others diminish it. researchgate.net

The systematic synthesis and testing of positional isomers (e.g., 4-fluoro, 5-fluoro, and 6-fluoro analogs) would be essential to fully elucidate the role of this critical atom in the SAR of this compound class.

Table 4: Predicted Effects of Varying Fluorine Position on Molecular Properties

| Analog | Key Property Change (Relative to 3-fluoro) | Predicted Impact on Activity |

| 4-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | Altered dipole moment; change in electronic distribution of the phenyl ring. | May change π-stacking interactions; potential for new H-bonds or halogen bonds depending on receptor topology. |

| 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | Different steric profile; altered electronics para to the triazole. | Could probe a different region of the binding pocket; electronics may influence triazole ring interactions. |

| 6-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | Steric clash with the triazole ring, potentially forcing a non-planar conformation. | Likely to decrease activity due to conformational strain and disruption of optimal binding geometry. |

| 3,5-Difluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | Increased electron withdrawal; enhanced lipophilicity; additional halogen bond donor site. | Potentially increased binding affinity if both fluorine atoms can engage in favorable interactions. |

Influence of Triazole Ring Substituents on Intermolecular Interactions

The 1,2,4-triazole ring is a critical pharmacophore for this class of inhibitors. Its primary role is to coordinate with the heme iron atom in the active site of the aromatase enzyme. nih.govnih.gov The nitrogen atoms of the triazole ring, specifically the N-4 atom, bind to the iron of the heme moiety, a mechanism shared by many azole-based inhibitors of P450 enzymes. nih.govnih.gov This interaction is fundamental to the inhibitory action, effectively blocking the enzyme's catalytic function. nih.gov

The nature and position of substituents on the triazole ring can significantly modulate the compound's activity through various intermolecular forces, including hydrogen bonds, π-stacking, and hydrophobic interactions. researchgate.net

Nitrogen Position: The arrangement of nitrogen atoms within the azole ring is crucial. Studies comparing 1,2,3-triazole and 1,2,5-triazole analogs of letrozole (B1683767) revealed that the presence of a nitrogen atom at position 3 or 4 of the five-membered ring is essential for high activity. An analog with a 1,2,3-triazole ring was found to be 10,000 times more tightly binding than its 1,2,5-triazole counterpart, highlighting the importance of precise nitrogen placement for effective heme coordination. drugbank.com Similarly, indole (B1671886) derivatives with a 1,2,4-triazole ring inhibit aromatase more effectively than those with an imidazole (B134444) ring, which may be due to the specific orientation and polarity of the triazole in the aromatase binding pocket. mdpi.com

Substituent Effects: While the core triazole interaction is with the heme iron, substituents can form secondary interactions with amino acid residues in the active site, enhancing binding affinity and selectivity. For instance, in a series of 4,5-diaryl-1,2,4-triazole derivatives acting as FLAP antagonists, the removal of a 4-methoxyphenyl (B3050149) group from the 4-position of the triazole ring led to a complete loss of function. acs.org Further exploration showed that hydrophobic substituents on the phenyl group at this position were important for activity, whereas polar carboxyl or nitro groups abolished it. acs.org

Chain Length and Lipophilicity: In studies of quinolone-triazole hybrids, the length of an alkyl chain attached to the N-4 position was found to influence antibacterial activity, with longer chains leading to a significant decrease in activity. nih.gov Conversely, SAR studies on other triazole analogs have shown that increasing the lipophilic character of substituents can improve binding affinities with aromatase. mdpi.com

Role of Benzonitrile Core Modifications on Molecular Recognition

The benzonitrile core serves as a rigid scaffold that correctly orients the crucial triazole moiety for interaction with the heme group. Modifications to this core, including the position and nature of the nitrile group and other substituents like fluorine, play a significant role in molecular recognition and binding affinity.

The Cyano Group: The nitrile (cyano) group is a key functional group in many aromatase inhibitors. nih.gov It can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the active site. unina.itresearchgate.net Molecular docking simulations of letrozole, a close analog, predict that the molecule binds to the active site through interactions involving the two cyano groups and the triazole moiety. tandfonline.com The strong electron-withdrawing nature of the nitrile group also alters the electronic density of the benzene ring, which can facilitate favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.govresearchgate.net

Substituent Effects on the Benzene Ring: The presence of other substituents on the benzonitrile ring, such as the fluorine atom in this compound, can influence the molecule's electronic properties and steric profile. These modifications can affect how the inhibitor fits into the active site and interacts with surrounding residues. For example, in the design of flavonoid-based aromatase inhibitors, the addition of a hydroxyl group to the core structure was intended to facilitate further interactions with the enzymatic complex. mdpi.com

The following table summarizes the inhibitory activities of selected 1,2,4-triazole analogs against aromatase, illustrating the impact of structural modifications.

| Compound | Modification from Letrozole Scaffold | Aromatase IC50 (µM) | Reference |

|---|---|---|---|

| Letrozole | Reference Compound | 0.002 | nih.gov |

| Compound I (2-phenyl indole with 1,2,4-triazole) | Replacement of bis(4-cyanophenyl)methyl with 2-phenylindole | 0.014 | mdpi.com |

| Compound II (4-N-nitrophenyl substituted amino-4H-1,2,4-triazole) | Varied substitutions on triazole | 0.00902 | mdpi.com |

| Compound 6a (1,2,3-triazole/1,2,4-triazole hybrid) | Hybrid structure with different linkers and substitutions | 0.12 | nih.gov |

| Compound 6b (1,2,3-triazole/1,2,4-triazole hybrid) | Hybrid structure with different linkers and substitutions | 0.09 | nih.gov |

Cheminformatics and Data Mining for Identification of Privileged Scaffolds and SAR Trends

Cheminformatics and data mining have become indispensable tools for understanding the complex relationships between chemical structure and biological activity, particularly for identifying privileged scaffolds and discerning SAR trends. f1000research.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.comresearchgate.net The triazole-benzonitrile framework is an example of such a scaffold, especially for inhibiting cytochrome P450 enzymes. sigmaaldrich.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are widely used to build mathematical models that correlate chemical structures with biological activities. lew.ro For a series of 54 letrozole analogs, QSAR models were developed using descriptors related to molecular size, flexibility, polarity, and electronic properties. nih.gov The analysis identified an optimal subset of three descriptors—number of rings, ALogP (a measure of lipophilicity), and the HOMO-LUMO energy gap—as being critical for predicting aromatase inhibitory activity. nih.govresearchgate.net These models help in understanding the physicochemical properties that govern good inhibition and can be used to predict the activity of novel, untested compounds. nih.gov

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. pensoft.netmdpi.com For 1,2,4-triazole derivatives, docking studies have been crucial in visualizing the key interactions within the aromatase active site, such as the coordination of the triazole nitrogen with the heme iron. nih.govmdpi.com These simulations have confirmed that the linear shape of benzonitrile-containing inhibitors fits well within the active site's steric space. nih.gov Molecular dynamics (MD) simulations further evaluate the stability of these predicted protein-ligand complexes under physiological conditions, providing deeper insights into the binding stability over time. nih.govnih.gov

Pharmacophore Analysis and Virtual Screening: Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. Once a pharmacophore model is established for a class of inhibitors, it can be used to screen large compound libraries virtually to identify new potential hits with diverse chemical scaffolds. nih.gov This approach was used to design over 5,000 new letrozole analogs, which were then filtered using docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses to identify promising candidates with high binding affinity for aromatase. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, optimizing lead structures, and providing a molecular-level understanding of the SAR that drives target inhibition. nih.govresearchgate.net

Advanced Molecular Interactions and Biological System Probing with 3 Fluoro 2 1h 1,2,4 Triazol 1 Yl Benzonitrile in Research

Mechanistic Studies of Interactions with Isolated Biological Macromolecules

Understanding the direct interaction of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile with purified biological macromolecules, such as proteins and nucleic acids, is the first step in elucidating its mechanism of action. This is typically achieved through a combination of biophysical and biochemical assays in cell-free systems.

Biophysical techniques are instrumental in quantitatively describing the binding affinity and thermodynamics of the interaction between a small molecule and its target macromolecule.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. In a hypothetical ITC experiment, titrating this compound into a solution containing a target protein would allow for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.

Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target macromolecule is immobilized. By flowing a solution of this compound over the chip, one can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. For instance, studies on other triazole-based compounds have successfully used SPR to quantify their binding affinity to target enzymes.

Table 1: Hypothetical Biophysical Binding Data for this compound with a Target Protein

| Technique | Parameter | Value |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 5.2 µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | -10.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.8 x 104 M-1s-1 |

| Dissociation Rate (koff) | 9.4 x 10-2 s-1 | |

| Equilibrium Dissociation Constant (KD) | 5.2 µM |

Should the target macromolecule be an enzyme, detailed kinetic studies are necessary to understand how this compound modulates its activity. By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

For example, if the compound acts as a competitive inhibitor, it would be expected to bind to the active site of the enzyme, thereby increasing the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). Conversely, a non-competitive inhibitor would bind to an allosteric site, decreasing Vmax without changing Km. The inhibitory constant (Ki) is a quantitative measure of the inhibitor's potency.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | 2.5 µM |

| Ki | Inhibitory constant, a measure of inhibitor potency | 1.1 µM |

| Mode of Inhibition | Mechanism by which the inhibitor affects enzyme activity | Competitive |

Cellular Localization and Subcellular Distribution Studies in Model Organism Cells

To understand the biological effects of this compound within a cellular context, it is crucial to determine its localization and distribution within different subcellular compartments. This can be achieved by employing fluorescently tagged derivatives of the compound or by using radiolabeling techniques.

For instance, a fluorescent dye could be chemically conjugated to the benzonitrile (B105546) scaffold, allowing for direct visualization of its accumulation in live or fixed cells using confocal microscopy. Co-localization studies with specific organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus) would reveal its primary subcellular residence.

Alternatively, a radiolabeled version of the compound, for example with tritium (³H) or carbon-14 (¹⁴C), would enable quantitative analysis of its distribution through cell fractionation and scintillation counting. Similar approaches have been used for other fluorinated benzonitriles in positron emission tomography (PET) imaging to study their distribution in the central nervous system. nih.govnih.gov

Investigation of Molecular Pathways and Cellular Processes Modulated by the Compound

Once the molecular target and subcellular localization are known, the next step is to investigate the broader impact of this compound on cellular pathways and processes. High-throughput "omics" technologies are particularly valuable in this regard.

Transcriptomics (e.g., RNA-seq): This technique would reveal changes in gene expression patterns in response to treatment with the compound, providing insights into the signaling pathways that are activated or repressed.

Proteomics (e.g., Mass Spectrometry-based proteomics): This approach can identify changes in protein expression levels and post-translational modifications, offering a more direct view of the cellular response.

Metabolomics: By analyzing the global metabolic profile of cells, the impact of the compound on cellular metabolism can be assessed.

For example, if this compound were to inhibit a key enzyme in a metabolic pathway, metabolomic analysis would likely show an accumulation of the substrate of that enzyme and a depletion of its product.

Application as a Chemical Probe for Target Identification and Validation in Molecular Biology Research

A well-characterized small molecule like this compound can serve as a valuable chemical probe to explore biological systems. Chemical probes are essential tools for validating the role of a particular protein in a cellular process or disease state.

To identify the protein targets of this compound in an unbiased manner, an affinity-based probe could be synthesized. This typically involves modifying the parent compound with two key functionalities: a reactive group for covalent attachment to the target protein and a reporter tag (e.g., biotin or a clickable alkyne/azide) for enrichment and identification.

The general workflow for an affinity-based protein profiling (AfBPP) experiment would be:

Incubate the affinity probe with a complex biological sample (e.g., cell lysate or intact cells).

The probe will bind to its target protein(s).

The reactive group on the probe will form a covalent bond with nearby amino acid residues.

The tagged proteins are then enriched from the mixture using the reporter tag (e.g., streptavidin beads for a biotin tag).

The enriched proteins are identified by mass spectrometry.

This approach has been successfully used to identify the targets of other novel compounds and can be a powerful method for elucidating the mechanism of action of this compound.

No Publicly Available Research on this compound as a Fluorescence-Based Probe for Cellular Imaging

Following a comprehensive review of available scientific literature and research databases, it has been determined that there is no publicly accessible research detailing the use of the chemical compound This compound as a fluorescence-based probe for imaging cellular events.

While the broader classes of compounds, such as triazoles and benzonitriles, are utilized in the development of fluorescent probes and other imaging agents, the specific molecule of interest, this compound, does not appear to have been adapted or studied for this purpose in the available scientific literature. Research in the field of fluorescent probes often involves the strategic design and synthesis of molecules with specific fluorophores and targeting moieties, and it appears this particular compound has not been a subject of such published research.

Therefore, the requested article section on "Fluorescence-Based Probes for Imaging Cellular Events" focusing on this compound cannot be generated at this time due to the absence of foundational research findings.

Future Research Trajectories and Interdisciplinary Applications

Integration of Artificial Intelligence and Machine Learning in Accelerating Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. premierscience.comfrontiersin.org These computational tools can significantly expedite the identification and optimization of novel compounds by analyzing vast datasets to predict molecular properties and biological activities. nih.gov

In the context of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for similar triazole and benzonitrile (B105546) compounds to predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

High-Throughput Virtual Screening: AI can enhance virtual screening of large compound libraries to identify molecules that are likely to interact with specific biological targets. premierscience.com This can rapidly narrow down the search for new therapeutic agents based on the this compound scaffold.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from the ground up. By providing the model with the core structure of this compound and a set of desired characteristics, it can propose new derivatives for synthesis and testing.

A study on quinolinesulfonamides–triazole hybrids utilized machine learning to design and predict anticancer activity, demonstrating the power of this approach in guiding synthetic efforts. mdpi.com The integration of AI and ML is expected to create a paradigm shift, moving from serendipitous discovery to rational, data-driven design of new molecules based on scaffolds like this compound.

Development of Novel Synthetic Methodologies Inspired by Biological Systems

Nature provides a vast blueprint for the synthesis of complex and biologically active molecules. frontiersin.org The field of bio-inspired synthesis seeks to mimic these natural processes to develop more efficient and sustainable chemical reactions. eresearchco.com Future research on this compound could benefit from the development of novel synthetic methodologies inspired by biological systems.

This could involve:

Enzymatic Catalysis: Utilizing enzymes or engineered microorganisms as catalysts for key synthetic steps. This can lead to higher selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. hilarispublisher.com

Biomimetic Approaches: Designing synthetic strategies that mimic the way organisms construct similar heterocyclic structures. This could lead to the discovery of new reaction pathways and the ability to create complex molecules with greater efficiency.

The synergy between synthetic chemistry and synthetic biology offers enormous potential. antheia.bio By combining the tools of organic chemistry with the principles of metabolic engineering, researchers can devise innovative ways to produce this compound and its derivatives. nih.gov This interdisciplinary approach could unlock new chemical space and provide access to a wider range of compounds for screening and development. chemrxiv.org

Exploration of this compound as a Building Block in Advanced Materials Science

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials. The triazole ring is a known component in various functional materials, and the fluorinated benzonitrile group can impart desirable properties such as thermal stability and specific electronic characteristics. frontiersin.org

Future research in this area could focus on:

Polymers and Coordination Polymers: Incorporating the this compound unit into polymer backbones or as ligands in coordination polymers could lead to materials with novel optical, electronic, or catalytic properties.

Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine groups, combined with the aromatic system of the triazole and benzene (B151609) rings, suggests potential applications in organic electronics, such as in the design of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Functional Dyes and Sensors: Derivatives of this compound could be explored as functional dyes or as chemosensors for the detection of specific ions or molecules.

The inherent properties of triazole compounds have established them as important components in materials science, attracting interest from a wide range of scientific disciplines. frontiersin.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the potential of the this compound scaffold, it is essential to generate and screen a large number of derivatives. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for achieving this. nih.govrsc.org

Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds from a common starting material. wikipedia.orgnih.gov By systematically varying the substituents on the benzonitrile and/or triazole rings, a diverse collection of molecules can be created. cuny.edu This approach has been widely adopted in the pharmaceutical industry to accelerate the drug discovery process. stanford.edu

High-throughput screening enables the rapid biological evaluation of these compound libraries against a variety of targets. imperial.ac.uk This can quickly identify "hit" compounds with desired biological activity, which can then be further optimized. For example, a large-scale HTS campaign identified 1,4,5-substituted 1,2,3-triazole analogs as potent antagonists of the pregnane (B1235032) X receptor. nih.gov

The combination of combinatorial chemistry and HTS provides a systematic and efficient way to explore the structure-activity relationships (SAR) for derivatives of this compound, leading to the identification of promising lead compounds for various applications. nih.govamanote.com

Table 1: Key Methodologies in Modern Compound Discovery

| Methodology | Description | Application to this compound |

|---|---|---|

| Artificial Intelligence/Machine Learning | Utilizes computational algorithms to predict molecular properties and activities. premierscience.commdpi.com | Predictive modeling of derivatives, virtual screening, and de novo design. |

| Biologically Inspired Synthesis | Employs enzymes or mimics natural synthetic pathways for chemical synthesis. eresearchco.comnih.gov | Greener and more efficient synthesis of the core scaffold and its analogs. |

| Advanced Materials Science | Incorporates molecular building blocks into functional materials. frontiersin.org | Development of novel polymers, organic electronics, and sensors. |

| Combinatorial Chemistry | Rapidly synthesizes large libraries of related compounds. wikipedia.orgnih.gov | Generation of diverse derivative libraries for screening. |

| High-Throughput Screening | Automates the testing of large numbers of compounds for biological activity. nih.govimperial.ac.uk | Rapid identification of bioactive derivatives. |

Synergistic Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The future of chemical research lies in the convergence of different disciplines. The study of this compound is a prime example of where synergistic research at the interface of synthetic organic chemistry and chemical biology can lead to significant breakthroughs. gla.ac.ukvu.nl

Synthetic organic chemists can focus on developing novel and efficient methods to synthesize this compound and its derivatives, providing a toolbox of compounds for biological investigation. mdpi.com

Chemical biologists can then use these compounds as molecular probes to study biological processes, identify new drug targets, and elucidate mechanisms of action. nih.gov

This collaborative approach creates a feedback loop where the biological findings inform the design and synthesis of new and improved molecules. The ultimate goal is to develop a deep understanding of how the chemical structure of this compound and its derivatives relates to their biological function, paving the way for the development of new therapeutics and research tools. antheia.bio

Q & A

Q. Basic Research Focus

- NMR : Distinct triazole proton signals (δ 8.25–8.05 ppm) and aromatic splitting patterns confirm substitution patterns .

- IR spectroscopy : Nitrile stretches at 2240–2245 cm and conjugated C=C bonds at 1622–1630 cm validate core structure .

- Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., m/z 306 [M] for chlorinated derivatives) and HRMS for exact mass validation (e.g., 502.2102 for morpholino analogs) .

How can molecular docking studies elucidate the mechanism of action of fluorinated triazole-benzonitrile derivatives?

Q. Advanced Research Focus

- Target identification : Docking into aromatase (CYP19A1) or tyrosine kinases reveals hydrogen bonding with triazole N-atoms and π-π stacking with benzonitrile .

- Software parameters : AutoDock Vina with Lamarckian GA algorithms and binding affinity thresholds (ΔG ≤ -8 kcal/mol) correlate with in vitro activity .

- Validation : Compounds with high docking scores (e.g., 1c) match experimental IC values, supporting target engagement hypotheses .

What are the challenges in optimizing the pharmacokinetic profile of fluorinated triazole-benzonitrile compounds?

Q. Advanced Research Focus

- Solubility : Use of DMA or ethanol as co-solvents improves solubility but may require formulation adjustments for in vivo studies .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, yet triazole rings remain susceptible to CYP450-mediated degradation; microsomal assays are critical .

- Bioavailability : LogP values >3.0 (e.g., ravuconazole analogs) suggest limited aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters in Fosravuconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.